![molecular formula C10H12ClF2NO2 B1422457 Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride CAS No. 1305712-66-6](/img/structure/B1422457.png)
Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride
Overview
Description
“Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride” is a chemical compound with the CAS Number: 1305712-66-6 . It has a molecular weight of 251.66 and its IUPAC name is methyl [(3,4-difluorobenzyl)amino]acetate hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C10H12ClF2NO2 . The InChI code is 1S/C10H11F2NO2.ClH/c1-15-10(14)6-13-5-7-2-3-8(11)9(12)4-7;/h2-4,13H,5-6H2,1H3;1H .Scientific Research Applications
Optimized Synthesis Processes
- Optimized Synthesis Techniques : Research by Wang Guo-hua (2008) focuses on the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a compound similar to Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride. This study provides insights into the effects of temperature, reactant ratios, and reaction times on yields, potentially applicable to the synthesis of related compounds (Wang Guo-hua, 2008).
Applications in Drug Synthesis and Modification
Synthesis of Amino Acid Derivatives : A study by A. Ayi, R. Guedj, and B. Septe (1995) explores the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters to synthesize D- and L-3,3-difluoro-2-amino acids and their derivatives, indicating the relevance of similar compounds in synthesizing amino acid derivatives (Ayi, Guedj, & Septe, 1995).
Cancer Research : T. S. Basu Baul et al. (2009) and S. E. Rayes et al. (2020) have conducted studies related to amino acetate functionalized Schiff base organotin(IV) complexes and methyl ester derivatives. These studies show the potential anticancer applications of compounds structurally similar to this compound (Basu Baul et al., 2009); (Rayes et al., 2020).
Chemical Synthesis and Characterization
- Chemical Synthesis and Characterization : Several studies focus on the synthesis and characterization of related compounds. For instance, U. Weber (1976) and Alexey V. Dobrydnev et al. (2018) provide insights into the synthesis of methyl and benzylesters of acid labile amino acids and methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates. These works highlight methods and analytical techniques that could be relevant for studying this compound (Weber, 1976); (Dobrydnev et al., 2018).
Miscellaneous Applications
- Miscellaneous Chemical Studies : Other studies, such as those by J. Burns and E. Hagaman (1993), and S. David and A. Veyrières (1969), explore the structural characterization and reactions of related fluorinated compounds and derivatives, providing insights that could be relevant for the study of this compound (Burns & Hagaman, 1993); (David & Veyrières, 1969).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(3,4-difluorophenyl)methylamino]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)6-13-5-7-2-3-8(11)9(12)4-7;/h2-4,13H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLZTTLMLODDIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC(=C(C=C1)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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